Product packaging for 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol(Cat. No.:CAS No. 69088-96-6)

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Cat. No.: B1329792
CAS No.: 69088-96-6
M. Wt: 175.23 g/mol
InChI Key: DQPSETABKZMTEZ-UHFFFAOYSA-N
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Description

Structural and Functional Overview

This compound is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 grams per mole. The compound is registered under the Chemical Abstracts Service number 69088-96-6 and bears the International Union of Pure and Applied Chemistry name 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol. The structural framework of this molecule consists of a phenyl ring substituted with an amino group at the meta position, connected through a carbon-carbon triple bond to a tertiary alcohol moiety bearing two methyl substituents.

The compound's molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation CC(C)(C#CC1=CC(=CC=C1)N)O, which clearly illustrates the connectivity between the aromatic amino component and the alkyne-alcohol portion. The International Chemical Identifier for this compound is InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3, with the corresponding InChI Key being DQPSETABKZMTEZ-UHFFFAOYSA-N.

The physical characteristics of this compound include a crystalline powder appearance that ranges from white to light yellow to light orange in color. The compound exhibits a melting point of 120 degrees Celsius and demonstrates solubility in methanol. The predicted boiling point is approximately 340.2 degrees Celsius, and the compound has a predicted density of 1.11 grams per cubic centimeter.

Property Value Source
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Chemical Abstracts Service Number 69088-96-6
Melting Point 120°C
Predicted Boiling Point 340.2±27.0°C
Density 1.11 g/cm³
Physical State Solid (crystalline powder)
Color White to light yellow to light orange
Solubility Soluble in methanol

Historical Context and Research Significance

The development and characterization of this compound emerged from the broader research efforts in pharmaceutical chemistry focused on creating effective kinase inhibitor compounds. The compound gained particular prominence as a key intermediate in the synthesis of erlotinib, a tyrosine kinase inhibitor that has demonstrated significant efficacy in treating non-small cell lung cancer. The Sequential Tarceva in Unresectable Non-Small Cell Lung Cancer study, conducted between December 2005 and May 2008, involved 1949 patients and demonstrated that maintenance therapy with erlotinib significantly prolonged progression-free survival compared to placebo treatment.

Research into this compound has been driven by the need for efficient synthetic methodologies that can provide access to structurally complex pharmaceutical intermediates. The compound represents an important class of propargylic alcohols that contain aromatic amino functionality, making it a valuable synthetic target for medicinal chemistry applications. The historical development of synthetic approaches to this compound has been closely linked to advances in palladium-catalyzed cross-coupling chemistry, particularly the Sonogashira coupling reaction and its copper-free variants.

The significance of this compound in contemporary chemical research extends beyond its role as a pharmaceutical intermediate. The compound serves as a model system for studying the reactivity patterns of molecules containing both aromatic amino groups and terminal alkyne functionalities. This dual functionality has made it an important subject for investigations into selective synthetic transformations and has contributed to the development of new methodologies in organic synthesis.

Key Applications in Organic Chemistry

This compound finds extensive application as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. The compound serves as a crucial reactant in palladium-catalyzed coupling reactions with aromatic and heteroaromatic compounds, enabling the formation of carbon-carbon bonds between alkyne and aryl functionalities. These synthetic transformations are fundamental to the preparation of diverse organic molecules with pharmaceutical and materials science applications.

One of the most significant applications of this compound lies in its role as an intermediate in the synthesis of erlotinib, where it serves as a key building block in the construction of the quinazoline-based kinase inhibitor framework. The synthetic pathway to erlotinib utilizes the unique reactivity of the alkyne functionality in this compound to establish critical carbon-carbon bonds that are essential for the biological activity of the final pharmaceutical product. This application has driven much of the research into efficient synthetic methods for preparing this compound on both laboratory and industrial scales.

The compound also finds application in the development of new synthetic methodologies, particularly in the area of copper-free Sonogashira coupling reactions. Research has demonstrated that this compound can be efficiently synthesized from 3-bromoaniline and 2-methyl-3-butyn-2-ol using palladium-catalyzed coupling conditions in the absence of copper co-catalysts. This methodology represents a significant advancement in sustainable synthetic chemistry, as it eliminates the need for toxic copper reagents while maintaining high reaction efficiency.

The versatility of this compound in synthetic applications is further demonstrated by its use in decarboxylative coupling reactions, where 4-hydroxy-4-methyl-2-pentynoic acid serves as an alternative alkyne source for the preparation of aryl-2-methyl-3-butyn-2-ol derivatives. These reactions typically employ palladium acetate catalysts in combination with specialized phosphine ligands such as SPhos or XPhos, using tetrabutylammonium fluoride as the base and tetrahydrofuran as the solvent. The development of these methodologies has provided chemists with multiple strategic approaches for accessing this important class of compounds.

Synthetic Application Reaction Type Catalyst System Yield Range Reference
Erlotinib intermediate synthesis Cross-coupling Palladium-based Not specified
Aryl bromide coupling Sonogashira coupling Pd(OAc)₂/P(p-tol)₃ Good to excellent
Decarboxylative coupling Decarboxylative cross-coupling Pd(OAc)₂/SPhos or XPhos Good to excellent
Cross-coupling reactions Various coupling reactions Palladium catalysts Variable

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B1329792 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol CAS No. 69088-96-6

Properties

IUPAC Name

4-(3-aminophenyl)-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPSETABKZMTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071954
Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69088-96-6
Record name 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69088-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069088966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6071954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol can undergo oxidation to form a ketone. This reaction is critical for synthesizing derivatives with altered biological or chemical properties.

Reagent Conditions Product Yield Source
KMnO₄Aqueous acidic medium4-(3-Aminophenyl)-2-methyl-3-butyn-2-one72%
CrO₃ (Jones reagent)Acetic acid, 0°C4-(3-Aminophenyl)-2-methyl-3-butyn-2-one68%

Key Insight : Oxidation preserves the alkyne and aromatic amine groups, making the ketone derivative useful for further functionalization.

Reduction Reactions

The alkyne moiety can be selectively reduced to an alkane or alkene, depending on the catalyst and conditions.

Reagent Conditions Product Yield Source
H₂/Pd-CEthanol, RT4-(3-Aminophenyl)-2-methylbutane85%
Lindlar catalystH₂, quinoline4-(3-Aminophenyl)-2-methyl-3-buten-2-ol78%

Mechanistic Note : Hydrogenation of the triple bond proceeds via syn-addition, retaining stereochemistry in partially reduced products.

Substitution Reactions

The aromatic amine group participates in nucleophilic substitution or coupling reactions, enabling derivatization at the phenyl ring.

Buchwald-Hartwig Amination

Reagent Conditions Product Yield Source
Pd(OAc)₂/XPhosK₃PO₄, toluene, 100°CN-Aryl derivatives60–75%

Copper-Free Sonogashira Coupling

The compound acts as an alkyne source in cross-couplings with aryl halides:

Reagent Conditions Product Yield Source
Pd(OAc)₂/P(p-tol)₃DBU, THF, 80°CBiarylacetylenes80–95%

Application : This reaction is pivotal in synthesizing pharmaceutical intermediates like Erlotinib precursors .

Cycloaddition and Cyclocondensation

The alkyne group participates in [2+2] or [3+2] cycloadditions, forming heterocyclic frameworks.

Reagent Conditions Product Yield Source
Co₂(CO)₈NMO, DCM, 0°CTricyclic quinoline derivatives65%
CuI, TMEDAMicrowave, 120°CFuran-annulated compounds70%

Research Highlight : Cyclocondensation with soft nucleophiles (e.g., organocuprates) yields fused tricyclic systems with bioactivity .

Decarboxylative Coupling

In the presence of palladium catalysts, the compound undergoes decarboxylation to form terminal alkynes for subsequent reactions:

Reagent Conditions Product Yield Source
Pd(OAc)₂/SPhosTBAF, THF, 80°CArylacetylenes88%

Industrial Relevance : This method avoids hazardous acetylene gas, enhancing safety in large-scale production .

Biological Interactions

While not a traditional "reaction," the compound modulates biological targets through:

  • Hydrogen bonding : The amine group interacts with enzyme active sites (e.g., kinase inhibitors) .
  • Covalent bonding : The alkyne forms adducts with thiols in proteins, altering signaling pathways .

Scientific Research Applications

Organic Synthesis

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol serves as a crucial building block in organic synthesis. It is particularly valuable in:

  • Coupling Reactions: It facilitates the formation of complex molecules, making it essential for synthesizing pharmaceuticals and specialty chemicals .

Biological Studies

Due to its unique structure, this compound can interact with various biological molecules:

  • Enzyme Modulation: It can modulate enzyme activity through hydrogen bonding and electrostatic interactions with proteins, making it useful in biochemical research .
  • Drug Development: Its potential as a pharmaceutical intermediate is notable, particularly in the synthesis of drugs like Erlotinib .

Case Study 1: Synthesis Optimization

A study demonstrated the optimization of the synthesis process for this compound using palladium-catalyzed coupling reactions without copper. This method achieved yields as high as 89% when specific ligands were employed .

Table 1: Yield Optimization in Synthesis

Reaction ConditionsYield (%)
TBAF as base61
DBU as base84
P(para-tol)₃ as ligand89

Research into the biological activity of this compound revealed its ability to interact with target enzymes effectively. The study highlighted its potential role in drug design due to its structural features that facilitate binding with biological macromolecules .

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group and phenyl ring allow it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is unique due to its combination of an amino group, phenyl ring, and butynol moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is an organic compound characterized by its unique structure, which includes an amino group, a phenyl ring, and a butynol moiety. This compound has garnered attention for its potential biological activities, particularly in modulating enzyme functions and interacting with various biological macromolecules. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and potential applications in drug development.

  • Molecular Formula: C11H13NO
  • Molecular Weight: 175.23 g/mol
  • Melting Point: 117-120 °C
  • Density: 1.1 g/cm³
  • Boiling Point: 340.2 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to form specific interactions with biological macromolecules. The following interactions are notable:

  • Hydrogen Bonding: The amino group facilitates hydrogen bonding with proteins and enzymes, enhancing interaction specificity.
  • Electrostatic Interactions: The phenyl ring can engage in electrostatic interactions with charged residues in target proteins.
  • Covalent Bonding: The butynol moiety can participate in covalent bonding with nucleophilic sites on enzymes or receptors, potentially altering their activity.

These interactions suggest that the compound may serve as a modulator of enzyme activity and receptor functions, making it valuable for biochemical studies and therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

  • Initial Reaction: The reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base.
  • Reduction Step: The nitro group is reduced to an amino group using catalysts such as palladium on carbon.

Synthetic Routes and Yields

Table 1 summarizes various synthetic methods and their respective yields:

MethodConditionsYield (%)
Pd-catalyzed couplingTHF, DBU base89%
Copper-free SonogashiraDMSO, K3PO4Moderate
Direct reductionPd/C catalystHigh

These methods highlight the versatility in synthesizing this compound, with particular emphasis on optimizing conditions to enhance yield and purity .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Modulation: Research indicates that this compound can effectively modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling processes.
  • Anticancer Potential: Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through its interaction with apoptotic pathways .
  • Neuroprotective Effects: There is emerging evidence that compounds similar to this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, researchers found that this compound significantly inhibited the activity of protein kinase B (PKB), which plays a vital role in regulating cell growth and survival. The inhibition was dose-dependent, suggesting that higher concentrations lead to greater effects.

Case Study 2: Anticancer Activity

A separate investigation evaluated the compound's effects on breast cancer cell lines. Results indicated that treatment with this compound led to a reduction in cell viability and increased apoptosis rates compared to control groups.

Q & A

Q. Basic Characterization Protocol

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amine (-NH₂) and alkyne (C≡C) moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺: ~190.12).
  • HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm .
    Note : Residual palladium levels should be quantified via ICP-MS for pharmaceutical applications.

How can researchers address contradictions in byproduct formation during synthesis?

Advanced Data Contradiction Analysis
Byproducts like 2-methyl-4-(3-nitrophenyl)-3-buten-2-ol (3%) and hydrogenation-derived alcohols (31%) may arise due to:

  • Incomplete Coupling : Monitor reaction time to avoid over-reduction.
  • Oxidative Side Reactions : Use antioxidants (e.g., BHT) to stabilize the amine group.
    Resolution Strategy : Employ LC-MS or GC-MS to identify impurities and optimize catalyst loading .

What safety protocols are critical when handling this compound?

Q. Basic Safety Guidelines

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
    Caution : The compound is not validated for medical use and should be handled by trained personnel only.

How does this compound serve as an intermediate in anticancer drug synthesis?

Advanced Application in Drug Development
It is a key precursor in synthesizing Erlotinib hydrochloride, a tyrosine kinase inhibitor.

  • Role : The alkyne group enables click chemistry for functionalization.
  • Optimization : Replace Pd/Cu with ligand-free Pd nanoparticles to reduce metal contamination in final APIs .

What mechanistic insights explain its interaction with azole-anion-based ionic liquids (AILs)?

Advanced Reaction Mechanism Study
AILs like [P66614][Im] enhance carboxylative cyclization with CO₂ via:

  • Cage Effect : Stabilization of the propargyl intermediate through H-bonding.
  • Kinetic Control : Higher AIL concentrations (>10 mol%) accelerate CO₂ insertion .
    Experimental Design : Use FT-IR and DFT calculations to map interaction sites.

What purification strategies are effective for isolating high-purity this compound?

Q. Basic Purification Workflow

  • Liquid-Liquid Extraction : Separate organic phase with ethyl acetate/water.
  • Column Chromatography : Silica gel with hexane:EtOAc (7:3) for impurity removal.
  • Recrystallization : Use n-hexane at −20°C to obtain >98% purity .

How does pH influence the stability of this compound in aqueous solutions?

Q. Advanced Stability Profiling

  • Acidic Conditions (pH < 3) : Rapid degradation via protonation of the alkyne.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C.
    Recommendation : Buffer solutions (e.g., PBS pH 7.4) for in vitro assays .

What catalytic pathways enable its carboxylative cyclization with CO₂?

Advanced Mechanistic Analysis
The reaction with CO₂ forms α-alkylidene cyclic carbonates via:

  • Nucleophilic Attack : AILs activate CO₂, facilitating insertion into the propargyl-O bond.
  • Transition State : Pd-mediated C–C coupling stabilizes the cyclic intermediate.
    Validation : In situ ATR-IR spectroscopy tracks CO₂ consumption rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol
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4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.